molecular formula C9H8FN3OS B13697917 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13697917
M. Wt: 225.25 g/mol
InChI Key: JERHWHIUQJHCQC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiadiazole ring using an oxidizing agent such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 3-Fluorophenylboronic acid
  • (4-Fluoro-3-methoxyphenyl) methanol

Uniqueness

2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its specific interactions with biological targets can be exploited for therapeutic purposes .

Properties

Molecular Formula

C9H8FN3OS

Molecular Weight

225.25 g/mol

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3OS/c1-14-7-4-5(2-3-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

JERHWHIUQJHCQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(S2)N)F

Origin of Product

United States

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